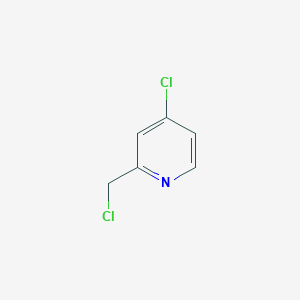
4-Chloro-2-(chloromethyl)pyridine
Cat. No. B031299
Key on ui cas rn:
10177-21-6
M. Wt: 162.01 g/mol
InChI Key: LMYLEZYGXCVCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09029401B2
Procedure details


To thionyl chloride (40 mL) was added picolinic acid (10.5 g, 85.4 mmol) followed by sodium bromide (0.93 mg, 9.2 mmol) at room temperature. The reaction mixture was refluxed for 24 h. the reaction mixture was then cooled to room temperature and thionyl chloride was removed in vacuo. The residue was diluted with THF (50 mL) and concentrated to dryness. The compound was used for further reaction without purification. To a solution of t-butanol (19.6 mL), pyridine (20.7 mL) and 1,2-dichloroethane (80 mL) at 0° C., was added a solution of 4-chloropicolinyl chloride above in 1,2-dichloroethane (60 mL). The reaction mixture was heated at 50° C. for 24 h. The reaction mixture was diluted with DCM and then washed with 5% citric acid several times. The organic layer was dried over MgSO4 and concentrated. The residue was purified by column chromatography (30% EtOAc in hexanes) to give a colorless oil (6.6 g, 60.4%). 1H NMR (DMSO-d6): δ 8.68 (d, J=5 Hz, 1H), 8.01 (d, J=2 Hz, 1H), 7.79 (dd, J=5 and 2 Hz, 1H), 1.56 (s, 9H).









Name
Yield
60.4%
Identifiers


|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([OH:13])=[O:12].[Br-].[Na+].[Cl:16]C1C=CN=C(CCl)C=1.[C:25](O)([CH3:28])([CH3:27])[CH3:26]>ClCCCl.C(Cl)Cl.N1C=CC=CC=1>[Cl:16][C:8]1[CH:9]=[CH:10][N:5]=[C:6]([C:11]([O:13][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:12])[CH:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.93 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=C1)CCl
|
|
Name
|
|
|
Quantity
|
19.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
20.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 24 h. the reaction mixture
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thionyl chloride was removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with THF (50 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was used for further reaction without purification
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated at 50° C. for 24 h
|
|
Duration
|
24 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 5% citric acid several times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (30% EtOAc in hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.6 g | |
| YIELD: PERCENTYIELD | 60.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
